3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

Descripción

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride , reflecting its core heterocyclic structure and substituents. The 1,2,4-oxadiazole ring serves as the parent system, with the following functional groups:

- An aminomethyl group (–CH2NH2) at position 3.

- A methylcarboxamide group (–CONHCH3) at position 5.

- A hydrochloride salt (–Cl) neutralizing the amine group.

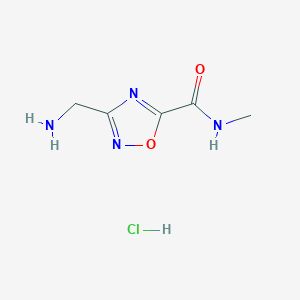

The structural formula (Figure 1) illustrates the 1,2,4-oxadiazole core (a five-membered ring with oxygen at position 1 and nitrogen atoms at positions 2 and 4). The aminomethyl and methylcarboxamide substituents occupy positions 3 and 5, respectively. The hydrochloride counterion stabilizes the protonated amine.

Structural representation :

Cl⁻

|

[H]<sup>+</sup>–N–CH<sub>2</sub>–C<sub>3</sub>

|

O

||

N–C<sub>5</sub>–CONHCH<sub>3</sub>

The SMILES notation is CNC(=O)C1=NC(=NO1)CN.Cl, validated by PubChem .

CAS Registry Number and PubChem CID Identification

This compound is uniquely identified by the following registries:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1185020-61-4 | |

| PubChem CID | 46736908 |

These identifiers facilitate precise tracking in chemical databases, research literature, and regulatory frameworks. The CAS number confirms its inclusion in the Chemical Abstracts Service registry, while the PubChem CID provides access to its physicochemical and bioactivity data .

Molecular Formula and Weight Analysis

The molecular formula is C5H9ClN4O2 , derived from:

- 1,2,4-oxadiazole core : C2N2O.

- Aminomethyl group : CH2NH2

Propiedades

IUPAC Name |

3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c1-7-4(10)5-8-3(2-6)9-11-5;/h2,6H2,1H3,(H,7,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGPKGQSWCJZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives

The compound belongs to the 1,2,4-oxadiazole class, which can be synthesized via cyclodehydration reactions involving amidoximes and carboxylic acids or their derivatives. The general approach involves:

- Formation of amidoximes from nitriles and hydroxylamine hydrochloride.

- Acylation of amidoximes with carboxylic acids or activated derivatives.

- Cyclodehydration to form the 1,2,4-oxadiazole ring.

This methodology is well-documented and allows for structural diversity and scalability.

Preparation of 3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide Hydrochloride

Starting Materials

- Nitriles : The precursor nitrile bearing the aminomethyl substituent.

- Hydroxylamine hydrochloride : Used to convert nitriles into amidoximes.

- Carboxylic acid or derivatives : N-methyl carboxylic acid or its activated form for acylation.

- Bases : Triethylamine (TEA) is preferred due to solubility and mild basicity.

- Coupling agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) for amidoxime acylation.

Stepwise Synthetic Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Amidoxime formation | Nitrile + NH2OH·HCl + TEA in ethanol, sealed vial, room temp 6 h, then 70 °C for 16 h | Full conversion to amidoxime achieved; solvent removed under vacuum |

| 2 | Acylation of amidoxime | Amidoxime + N-methyl carboxylic acid + EDC (1.5 equiv) + HOAt (1 equiv) in DMF, room temp, 24 h | Prolonged reaction time ensures complete O-acylamidoxime formation |

| 3 | Cyclodehydration | Heating with TEA (1 equiv) at 100 °C for 3 h | Converts O-acylamidoxime to 1,2,4-oxadiazole ring |

| 4 | Isolation | Addition of water, extraction with chloroform, washing, evaporation | Yields typically around 66% for similar compounds |

This method allows a one-pot synthesis with minimal intermediate purification steps, suitable for parallel and scale-up synthesis.

Alternative Method: Direct One-Pot Synthesis from Nitriles and Carboxylic Acids

An alternative approach bypasses isolation of amidoximes by performing the reaction in one pot:

- Mix nitrile, hydroxylamine hydrochloride, and TEA in ethanol; heat to form amidoxime in situ.

- Remove solvent, then add carboxylic acid, EDC, and HOAt for acylation.

- Perform cyclodehydration with TEA at 100 °C.

- Extract and purify the product.

This method yields comparable results and is efficient for combinatorial synthesis.

Large-Scale Synthesis Considerations

For industrial or large-scale synthesis, modifications include:

- Use of suitable protecting groups (e.g., tert-butoxycarbonyl) on amine functionalities to improve stability and handling.

- Optimization of base and solvent systems to maximize yield and purity.

- Careful control of reaction temperature and pH to avoid side reactions.

Patent literature describes large-scale synthesis of 1,2,4-oxadiazole carboxylates with adaptations for scalability, including solvent and reagent optimization.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Triethylamine is preferred as a base due to its solubility and mildness, facilitating efficient amidoxime formation and cyclodehydration without harsh conditions.

- Ethanol is favored as solvent for amidoxime formation for its azeotropic properties, aiding water removal and reaction efficiency.

- Prolonged reaction times (up to 24 h for acylation) ensure complete conversion, critical for high yields in parallel synthesis.

- Cyclodehydration at 100 °C is sufficient to close the oxadiazole ring without requiring inert atmosphere or dropwise addition of reagents, simplifying the process.

- The use of coupling agents EDC and HOAt enhances acylation efficiency and product purity.

- Large-scale methods emphasize protecting groups and solvent/base optimization to maintain yield and purity during scale-up.

Análisis De Reacciones Químicas

Types of Reactions

3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide Hydrochloride

- Molecular Formula : C₆H₁₃Cl₂N₃O

- Molecular Weight : 198.10 g/mol

- Key Difference: The aminomethyl group is replaced with a 2-aminopropan-2-yl substituent, introducing steric bulk. This modification may reduce solubility compared to the parent compound but enhance binding affinity in hydrophobic environments .

3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide Hydrochloride

- Molecular Formula : C₆H₁₂ClN₃O₂

- Key Difference : The N-methyl group is replaced with N,N-dimethyl, increasing lipophilicity (logP ≈ 0.8 vs. 0.5 for the parent compound). This alteration could improve blood-brain barrier penetration but may reduce metabolic stability .

N-Substituent Modifications

3-(Aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide Hydrochloride

- Molecular Formula : C₇H₁₂ClN₃O₂

- Key Difference: The N-methyl group is replaced with a cyclopropyl ring.

Heterocycle Replacement

Ethyl 3-(Aminomethyl)-1,2,4-thiadiazole-5-carboxylate Hydrochloride

- Molecular Formula : C₆H₁₀ClN₃O₂S

- Molecular Weight : 223.68 g/mol

- Key Difference : The oxadiazole ring is replaced with a thiadiazole (sulfur instead of oxygen). Thiadiazoles generally exhibit higher electronegativity and stronger hydrogen-bonding capacity, which may enhance interactions with biological targets but reduce thermal stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

*logP values estimated using fragment-based methods.

Actividad Biológica

3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride (CAS No. 1185020-61-4) is a compound that belongs to the oxadiazole class of heterocycles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₉ClN₄O₂

- Molecular Weight : 192.6 g/mol

- CAS Number : 1185020-61-4

Biological Activities

The biological activities of this compound are primarily derived from the oxadiazole moiety, which has been extensively studied for its potential in drug discovery.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-(aminomethyl)-N-methyl-1,2,4-oxadiazole have shown significant inhibitory effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | |

| Compound B | MDA-MB-435 | 6.82 | |

| 3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole | Various | TBD |

In a review by Arafa et al., several derivatives were synthesized and evaluated for their anticancer activity using the MTT assay, indicating promising results for compounds featuring the oxadiazole scaffold .

2. Antimicrobial Activity

Oxadiazoles have also been recognized for their antimicrobial properties. For example, derivatives have demonstrated activity against resistant strains of Mycobacterium tuberculosis, showcasing their potential as anti-infective agents .

3. Other Pharmacological Activities

The oxadiazole class has been associated with various other biological activities:

- Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects.

- Anticonvulsant : Certain compounds have shown promise in treating seizures.

- Antiviral and Antibacterial : Research indicates efficacy against viral and bacterial infections .

The mechanisms through which oxadiazoles exert their biological effects are varied and often involve interaction with specific molecular targets:

- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : Oxadiazoles may influence various signaling pathways that regulate cell growth and survival .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives:

- A study evaluated the anticancer activity of a series of 1,2,4-oxadiazole derivatives against multiple cancer cell lines and identified several compounds with IC50 values significantly lower than standard chemotherapeutics .

- Another investigation focused on the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis, revealing promising results that could lead to new treatments for resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride?

- Methodology : Synthesis typically involves cyclization of precursor oxadiazole intermediates. For example, reacting 3-aminomethyl-1,2,4-oxadiazole-5-carboxylic acid with methylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by HCl salt formation. Alternative routes may use K₂CO₃ as a base for nucleophilic substitution reactions with methyl halides . Optimization of solvent (DMF or THF) and temperature (room temperature to 60°C) is critical for yield improvement .

Q. What analytical techniques are recommended for structural characterization?

- Methodology :

- 1H-NMR : Key peaks include the singlet for the oxadiazole proton (δ ~8.8–9.1 ppm), methyl groups (δ ~2.8–3.3 ppm), and aminomethyl protons (δ ~4.0–4.5 ppm) .

- LC-MS : Confirm molecular weight ([M+H]⁺ = 223.68 g/mol) and purity (>95% via HPLC with C18 columns and acetonitrile/water gradients) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: 32.24%, H: 4.51%, N: 18.83%, Cl: 15.86%) .

Q. How should the compound be stored to ensure stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to moisture, as hygroscopicity may degrade the hydrochloride salt. Stability studies recommend monitoring via HPLC every 6 months to detect decomposition products (e.g., free amine or oxadiazole ring-opening) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

- Methodology :

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove byproducts like unreacted methylamine or residual coupling agents .

- Reaction Monitoring : In situ FTIR or LC-MS tracking of intermediates (e.g., carboxylic acid activation) ensures step completion .

- Contradiction Resolution : Discrepancies in reported yields (e.g., 70–93%) may arise from solvent polarity or stoichiometric ratios; DOE (Design of Experiments) can identify optimal conditions .

Q. What are the key reactivity patterns of this oxadiazole derivative?

- Methodology :

- Reduction : The carboxamide group can be reduced to an amine using LiAlH₄, though HCl salt compatibility must be verified .

- Electrophilic Substitution : The oxadiazole ring undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeCl₃), but the aminomethyl group may require protection (e.g., Boc) to prevent side reactions .

- Hydrolysis : Acidic conditions (HCl/EtOH) can cleave the oxadiazole ring, forming carboxylic acid derivatives; monitor via TLC .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

- Methodology :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may cause peak broadening due to hydrogen bonding with the aminomethyl group .

- Dynamic Exchange : Use variable-temperature NMR to identify rotamers or tautomers affecting peak splitting .

- Cross-Validation : Pair NMR with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) to confirm assignments .

Q. What structure-activity relationships (SAR) are relevant for biological studies?

- Methodology :

- Bioisosteric Replacement : Compare with 1,2,4-thiadiazole analogs (e.g., 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxamide) to assess ring electronegativity impacts on target binding .

- Substituent Effects : Modify the N-methyl group to ethyl or cyclopropyl to study steric/electronic influences on enzyme inhibition (e.g., kinase assays) .

- Protease Stability : Evaluate metabolic stability in liver microsomes; the oxadiazole ring may resist hydrolysis compared to ester-containing analogs .

Q. What challenges exist in quantifying trace impurities during analytical testing?

- Methodology :

- Sensitivity Limits : Use UPLC-MS/MS with deuterated internal standards (e.g., ¹³C/¹⁵N-labeled analogs) to detect impurities <0.1% .

- Matrix Effects : For biological samples, employ solid-phase extraction (SPE) to isolate the compound from proteins or lipids .

- Contradiction Analysis : Discrepancies in impurity profiles across batches may require orthogonal methods (e.g., ion chromatography for halide counterion analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.